

Unraveling NSC 135130: A Technical Guide to a BOC-Protected ADC Linker

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Compound of Interest

Compound Name: NSC 135130

Cat. No.: B15607678

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The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker molecule playing a pivotal role in the efficacy and safety of these targeted therapies. Among the diverse array of linkers, **NSC 135130** has emerged as a noteworthy BOC-protected linker designed for the conjugation of potent payloads, such as tubulin-targeting inhibitors. This technical guide provides a comprehensive overview of **NSC 135130**, detailing its core attributes and potential applications in the development of next-generation ADCs.

Introduction to NSC 135130

NSC 135130, also identified as compound 11a, is a chemical linker featuring a tert-butyloxycarbonyl (BOC) protecting group.^{[1][2][3]} This protective measure is a key feature, allowing for controlled and specific conjugation reactions during the synthesis of an ADC. The primary application of **NSC 135130** is to connect a monoclonal antibody to a cytotoxic payload, particularly those that disrupt tubulin polymerization, a validated mechanism in cancer chemotherapy.

The stability of the linker is a critical determinant of an ADC's therapeutic index. The linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker is designed to be cleaved, releasing the payload to exert its cell-killing effect. While specific stability data for **NSC 135130** is not extensively published in publicly available

literature, the principles of ADC linker stability are well-established and are crucial for its successful implementation.^[4]

The Role of the BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis. In the context of **NSC 135130**, the BOC group temporarily blocks a reactive amine functionality on the linker. This protection is crucial to prevent undesirable side reactions during the synthesis and purification of the linker-payload conjugate.

The general workflow for utilizing a BOC-protected linker like **NSC 135130** in ADC synthesis involves a multi-step process. Initially, the linker is conjugated to the cytotoxic payload. Subsequently, the BOC group is removed under specific chemical conditions (deprotection) to reveal the reactive amine. This amine is then available to react with a functional group on the monoclonal antibody, completing the formation of the ADC.

General workflow for ADC synthesis using a BOC-protected linker.

Quantitative Data and Experimental Protocols

While specific, publicly available quantitative data for ADCs utilizing the **NSC 135130** linker is limited, key parameters that are essential for the characterization of any ADC are summarized below. Researchers developing ADCs with **NSC 135130** would need to experimentally determine these values.

Table 1: Key Quantitative Parameters for ADC Characterization

Parameter	Description	Typical Analytical Methods
Drug-to-Antibody Ratio (DAR)	The average number of drug molecules conjugated to one antibody. This is a critical quality attribute that affects both potency and pharmacokinetics.[5]	Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
Linker Stability (in plasma)	The half-life of the linker in plasma, indicating its stability in circulation. A longer half-life is generally desirable to minimize off-target toxicity.[4]	LC-MS/MS based assays to measure free drug over time.
In Vitro Cytotoxicity (IC50)	The concentration of the ADC that inhibits the growth of target cancer cells by 50%. This measures the potency of the ADC.	Cell-based viability assays (e.g., MTT, CellTiter-Glo).
In Vivo Efficacy	The ability of the ADC to inhibit tumor growth in animal models.	Xenograft or syngeneic tumor models in mice.

General Experimental Protocol for ADC Synthesis and Characterization

The following provides a generalized methodology that would be adapted for the specific properties of **NSC 135130** and the chosen tubulin inhibitor.

1. Linker-Payload Conjugation:

- Dissolve the tubulin inhibitor and **NSC 135130** in a suitable organic solvent.
- Add a coupling agent (e.g., DCC, EDC/NHS) to facilitate the formation of an amide or ester bond between the linker and the payload.

- Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purify the resulting BOC-protected linker-payload conjugate using column chromatography.

2. BOC Deprotection:

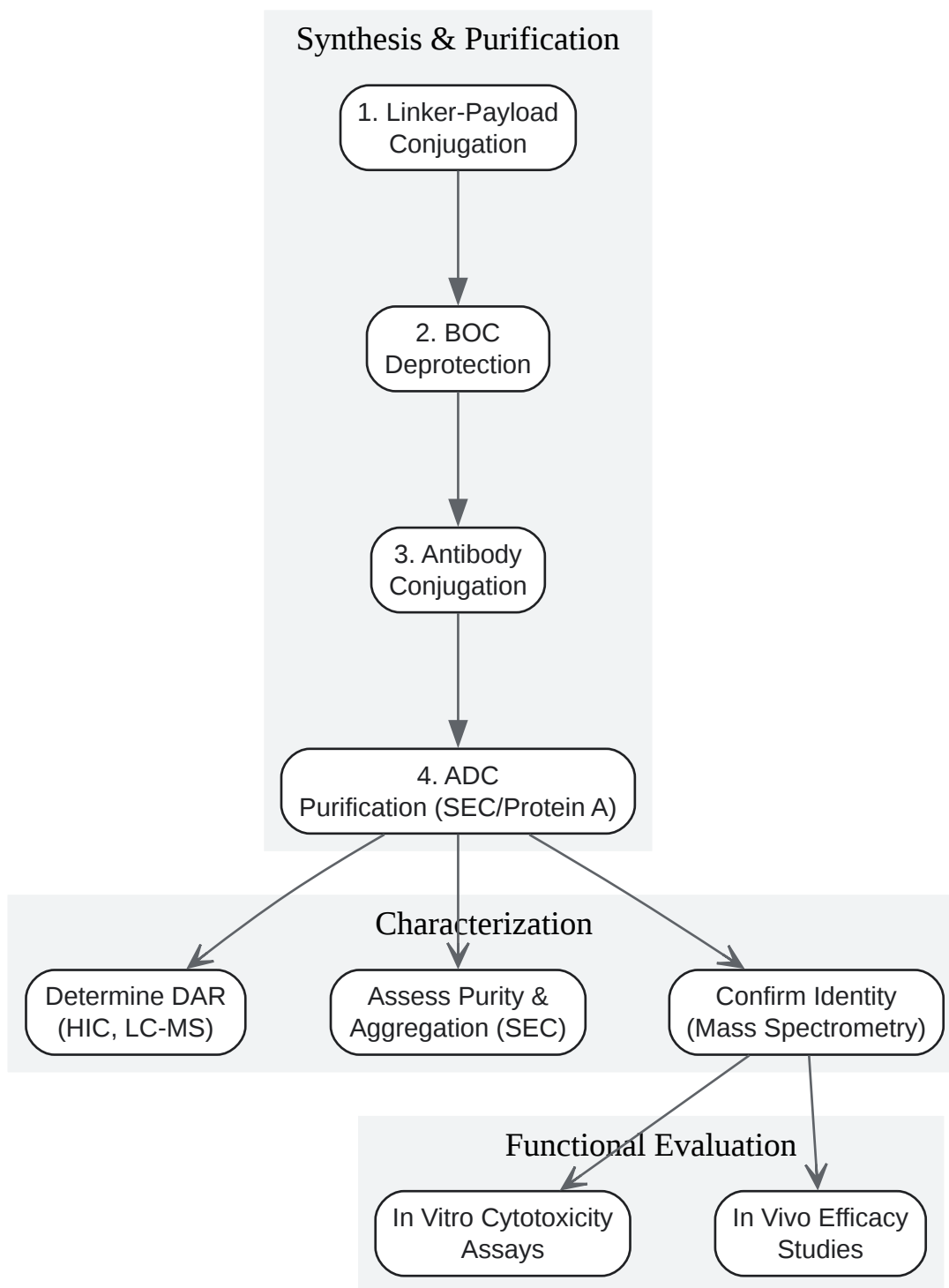
- Dissolve the purified BOC-linker-payload conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Stir the reaction at room temperature until the BOC group is completely removed (monitored by LC-MS).
- Evaporate the solvent and excess acid to obtain the deprotected linker-payload.

3. Antibody Conjugation:

- Prepare the monoclonal antibody in a suitable buffer at a specific pH.
- The deprotected linker-payload, now with a reactive amine, is activated (if necessary) and added to the antibody solution. The conjugation chemistry will depend on the specific reactive groups on the antibody to be targeted (e.g., lysine side chains or engineered cysteines).
- Allow the conjugation reaction to proceed for a defined period at a controlled temperature.

4. Purification and Characterization of the ADC:

- Purify the ADC from unconjugated antibody and free linker-payload using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
- Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and RP-LC-MS.



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